molecular formula C11H14FeO3 B080164 Tricarbonyl(cyclooctatetraene)iron CAS No. 12093-05-9

Tricarbonyl(cyclooctatetraene)iron

Cat. No.: B080164
CAS No.: 12093-05-9
M. Wt: 250.07 g/mol
InChI Key: VKMWLPMIRGHDAA-JGZYGLCTSA-N
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Safety and Hazards

Tricarbonyl(cyclooctatetraene)iron(II) is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Tricarbonyl(cyclooctatetraene)iron(II) is generally immediately available in most volumes. High purity, submicron, and nanopowder forms may be considered for future directions .

Mechanism of Action

Target of Action

Cyclooctatetraene Iron Tricarbonyl, also known as (Cyclooctatetraene)iron tricarbonyl or Tricarbonyl(cyclooctatetraene)iron(II), is an organoiron compound

Action Environment

The action, efficacy, and stability of Cyclooctatetraene Iron Tricarbonyl are likely to be influenced by a variety of environmental factors. These could include temperature, pH, the presence of other reactants, and the specific physical and chemical properties of the environment. For example, the compound is known to be an orange, diamagnetic solid , suggesting that it could be sensitive to changes in temperature or pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricarbonyl(cyclooctatetraene)iron can be synthesized through the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction is as follows:

C8H8+Fe(CO)5(C8H8)Fe(CO)3+2CO\text{C}_8\text{H}_8 + \text{Fe(CO)}_5 \rightarrow (\text{C}_8\text{H}_8)\text{Fe(CO)}_3 + 2\text{CO} C8​H8​+Fe(CO)5​→(C8​H8​)Fe(CO)3​+2CO

The product is then purified through recrystallization or sublimation to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tricarbonyl(cyclooctatetraene)iron undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of iron complexes with different ligands, while oxidation and reduction reactions can produce iron(III) or iron(0) species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable coordination with the cyclooctatetraene ligand, which imparts distinct reactivity and stability compared to other iron carbonyl complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

CAS No.

12093-05-9

Molecular Formula

C11H14FeO3

Molecular Weight

250.07 g/mol

IUPAC Name

cyclooctatetraene;formaldehyde;iron

InChI

InChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;;

InChI Key

VKMWLPMIRGHDAA-JGZYGLCTSA-N

Isomeric SMILES

C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe]

SMILES

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe]

Canonical SMILES

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe]

Pictograms

Irritant

Origin of Product

United States

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